molecular formula C13H10N2O2 B11092675 2,4-Dimethyl-pyrrolo[3,4-c]quinoline-1,3-dione

2,4-Dimethyl-pyrrolo[3,4-c]quinoline-1,3-dione

Cat. No.: B11092675
M. Wt: 226.23 g/mol
InChI Key: ZFGLUIRRXJEQSV-UHFFFAOYSA-N
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Description

2,4-dimethyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione is a heterocyclic compound that belongs to the quinoline family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione can be achieved through a multi-step process involving the construction of the quinoline and pyrrole rings followed by their fusion. One common method involves the use of N-phenylglycines and maleimides in a copper-catalyzed decarboxylative annulation reaction . This reaction proceeds through a cascade mechanism involving oxidative decarboxylation, 1,2-addition, intramolecular cyclization, tautomerization, and aromatization.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-dimethyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the quinoline ring, potentially leading to the formation of dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce different substituents on the quinoline or pyrrole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-2,4-dione derivatives, while substitution reactions can produce a variety of functionalized quinoline and pyrrole derivatives.

Scientific Research Applications

2,4-dimethyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-dimethyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-dimethyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for exploring new chemical reactions and developing novel therapeutic agents.

Properties

Molecular Formula

C13H10N2O2

Molecular Weight

226.23 g/mol

IUPAC Name

2,4-dimethylpyrrolo[3,4-c]quinoline-1,3-dione

InChI

InChI=1S/C13H10N2O2/c1-7-10-11(13(17)15(2)12(10)16)8-5-3-4-6-9(8)14-7/h3-6H,1-2H3

InChI Key

ZFGLUIRRXJEQSV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C3=C1C(=O)N(C3=O)C

Origin of Product

United States

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